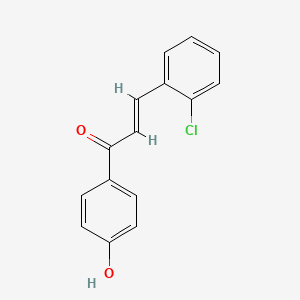

(2E)-3-(2-氯苯基)-1-(4-羟基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as 2CP, is a small molecule compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 97-98°C. 2CP has been used extensively in organic synthesis and drug discovery as a reactant and intermediate. It is also used in various biochemical and physiological studies, such as enzyme inhibition and receptor binding. In

科学研究应用

Anticancer Properties

Chalcones, including 2-Chloro-4’-hydroxychalcone, have been studied for their potential anticancer properties. Research suggests that certain chalcone derivatives can inhibit metastasis and tumor growth, which could make them valuable in the development of cancer treatments .

Anti-inflammatory Activity

Some chalcone compounds have demonstrated significant anti-inflammatory effects. For instance, derivatives like 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone have shown potent anti-inflammatory activity with a high percentage of edema inhibition .

Antimicrobial Effects

Chalcones are known to possess antimicrobial activities. The structural design of chalcones, such as hydroxylation patterns, can enhance their capability to act against a range of microbial threats .

Antioxidant Activity

The presence of hydroxyl groups in chalcones is associated with antioxidant activity. This property is crucial for combating oxidative stress in biological systems .

Antiparasitic Properties

Chalcones have also been explored for their antiparasitic properties. Their unique chemical structure could be leveraged in the development of treatments against parasitic infections .

Pharmacological Applications

Chalcones have a moderate to potential ability to reduce blood sugar, which indicates their possible use in managing diabetes and related conditions .

作用机制

Target of Action

2-Chloro-4’-hydroxychalcone, also known as 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, is a type of chalcone, a class of compounds known for their diverse bioactivities Chalcones in general have been found to exhibit anti-inflammatory effects .

Mode of Action

For instance, some chalcones have been found to inhibit edema, a sign of inflammation, suggesting potential anti-inflammatory activity .

Biochemical Pathways

For example, a synthetic chalcone was found to increase glutathione (GSH) levels by enhancing its biosynthesis .

Pharmacokinetics

The introduction of a chlorine atom and the glucosyl moiety into the structure of chalcones may increase their bioavailability .

Result of Action

Chalcones in general have been found to exhibit a wide range of biological activities, including anti-inflammatory effects . For instance, a chalcone derivative exhibited potent anti-inflammatory activity with a 90% inhibition of edema .

Action Environment

It is known that the biological activity and bioavailability of chalcones can be modulated by structural modifications, such as the introduction of a chlorine atom or a glucose moiety .

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSKIPKSVPFFLB-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

CAS RN |

5424-02-2 |

Source

|

| Record name | MLS000737407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)